molecular formula C18H24N4O2 B14397010 N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 88421-16-3

N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea

Cat. No.: B14397010
CAS No.: 88421-16-3
M. Wt: 328.4 g/mol
InChI Key: CGMZBXLXVYYATA-UHFFFAOYSA-N
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Description

N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group. The presence of the butyl and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the butyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea exerts its effects involves interactions with specific molecular targets. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as N-Butyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea . These compounds share the pyridazinone core but differ in the length and nature of the substituent groups.

Uniqueness

What sets N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

88421-16-3

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-butyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea

InChI

InChI=1S/C18H24N4O2/c1-2-3-12-19-18(24)20-13-7-14-22-17(23)11-10-16(21-22)15-8-5-4-6-9-15/h4-6,8-11H,2-3,7,12-14H2,1H3,(H2,19,20,24)

InChI Key

CGMZBXLXVYYATA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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